N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the carboxamide group and the benzyl and isopropylphenyl substituents. Common reagents used in these reactions include imidazole, carboxylic acids, amines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound could be studied for its potential as a therapeutic agent. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.
Medicine
In medicine, the compound may be investigated for its pharmacological effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide include other imidazole derivatives such as:
- 1-(4-chlorobenzyl)-1H-imidazole-4-carboxamide
- 1-(4-methylbenzyl)-1H-imidazole-4-carboxamide
- 1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the isopropylphenyl and methoxybenzamido groups may confer distinct properties compared to other imidazole derivatives.
Properties
IUPAC Name |
1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19(2)21-10-14-23(15-11-21)31-28(34)25-17-32(18-29-25)16-20-8-12-22(13-9-20)30-27(33)24-6-4-5-7-26(24)35-3/h4-15,17-19H,16H2,1-3H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMPOZFJHAOKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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